4-Amino-6-bromopyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry
Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a fundamental core structure in a vast array of biologically important molecules. ignited.inresearchgate.nettandfonline.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamin B1, and numerous natural and synthetic compounds with diverse pharmacological activities. ignited.inresearchgate.net The versatile structure of the pyrimidine ring allows for extensive functionalization, making it a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netudayton.edu
The inherent chemical properties of pyrimidines, including their ability to participate in various chemical reactions and interact with biological targets like enzymes and genetic material, contribute to their widespread significance. researchgate.net Researchers have successfully developed pyrimidine-based compounds with a broad spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. ignited.inresearchgate.netudayton.edu The adaptability of the pyrimidine core continues to drive research into new derivatives with enhanced biological efficacy. udayton.edu
Rationale for Investigating 4-Amino-6-bromopyrimidine as a Key Synthetic Intermediate and Pharmacophore
This compound has emerged as a compound of interest for several key reasons. Its structure, featuring both an amino group and a bromine atom on the pyrimidine ring, provides a unique combination of reactive sites. The bromine atom, a halogen, can serve as a leaving group in nucleophilic substitution reactions and is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This synthetic versatility makes this compound a valuable building block for constructing more complex molecules.
Overview of Academic Research Trajectories for Halogenated Aminopyrimidines
The investigation of halogenated aminopyrimidines is a dynamic area of chemical research, driven by the potential to create novel therapeutic agents. The introduction of halogen atoms into the aminopyrimidine structure has been shown to enhance biological activities, including antimicrobial and antibiofilm properties. mdpi.com The type of halogen and its position on the pyrimidine ring can significantly impact the compound's potency and selectivity. researchgate.net
Research in this field often focuses on synthesizing libraries of halogenated aminopyrimidine derivatives and screening them for various biological activities. For instance, studies have explored their potential as anticancer agents, with some derivatives showing promising antiproliferative activity. researchgate.net Furthermore, the development of efficient synthetic methodologies to access these compounds is a critical aspect of the research, enabling the exploration of a wider chemical space. rsc.orgmdpi.com The ongoing research into halogenated aminopyrimidines underscores their importance as a promising class of compounds for the development of new drugs and chemical probes. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTZYBZECZEMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671733 | |
| Record name | 6-Bromopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159818-57-1 | |
| Record name | 6-Bromopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromopyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Amino 6 Bromopyrimidine and Its Derivatives
Direct Halogenation Approaches to the 4-Amino-6-bromopyrimidine Core
Direct bromination of aminopyrimidines is a primary method for the synthesis of this compound. This typically involves the reaction of a 4-aminopyrimidine (B60600) precursor with a brominating agent. Common reagents for this transformation include N-bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction conditions, such as solvent and temperature, are critical to control the regioselectivity and prevent over-halogenation. For instance, reacting 2-aminopyrimidine (B69317) derivatives with brominating agents often requires controlled conditions to achieve the desired substitution pattern. In some cases, Lewis acid catalysts like ferric chloride (FeCl₃) may be employed to enhance the regioselectivity of the bromination.
An advanced direct bromination technique utilizes elemental bromine in the presence of an inorganic alkali, such as sodium hydroxide (B78521) (NaOH), in a halogenated hydrocarbon solvent like dichloromethane. This method proceeds at a controlled temperature of 0–25°C, with the dropwise addition of bromine to manage the exothermic nature of the reaction. The alkali serves to neutralize the hydrobromic acid (HBr) generated during the reaction, which shifts the equilibrium towards the formation of the desired brominated product.
It is important to note that the direct halogenation of aminopyridines, a related class of compounds, can sometimes lead to the formation of complexes with the halogen, which can complicate the reaction outcome. cdnsciencepub.com
Advanced Synthetic Pathways to the this compound Scaffold
Beyond direct halogenation, more sophisticated strategies involving the construction of the pyrimidine (B1678525) ring itself are employed to synthesize the this compound scaffold and its analogs.
Cyclization Reactions in Pyrimidine Synthesis
Cyclization reactions are a cornerstone of pyrimidine synthesis, allowing for the construction of the heterocyclic ring from acyclic precursors. These reactions often involve the condensation of a three-carbon component with an amidine or a related nitrogen-containing species. For instance, a common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine.
While specific examples detailing the direct synthesis of this compound via a one-step cyclization are not prevalent in the provided search results, the general principles of pyrimidine synthesis are applicable. For example, the synthesis of various substituted pyrimidines has been achieved through the cyclization of intermediates like N-(cyanovinyl)amidines in the presence of dry hydrogen bromide. clockss.org This approach highlights the potential to incorporate the bromo substituent during the ring-forming step.
Furthermore, intramolecular cyclization of appropriately functionalized precursors is a viable route. For example, starting from 4-amino-5-bromopyrimidine, intramolecular cyclization can be used to form bicyclic systems. This demonstrates the utility of a pre-existing brominated pyrimidine in constructing more complex fused ring systems. Radical-mediated cyclization of linear amino-aldehydes, catalyzed by cobalt(II), is another advanced method for creating six-membered N-heterocycles like piperidines, which could potentially be adapted for dihydropyrimidine (B8664642) synthesis. mdpi.com
Multi-component Reactions for Pyrimidine Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgbohrium.com These reactions are highly valued for their ability to generate diverse molecular libraries quickly. acs.org
Several MCR strategies have been developed for pyrimidine synthesis. mdpi.com A notable example is an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This reaction proceeds through a series of condensation and dehydrogenation steps, liberating water and hydrogen gas. acs.org The regioselectivity of this method allows for the creation of highly and unsymmetrically substituted pyrimidines. acs.org
Another approach involves a four-component reaction for synthesizing 2-phenyl-9H-pyrimido[4,5-b]indoles, where the pyrimidine ring is formed in one pot via a [4+2] annulation. mdpi.com In this case, ammonium (B1175870) iodide serves as the nitrogen source for both nitrogen atoms in the pyrimidine ring. mdpi.com While not directly yielding this compound, these MCRs showcase powerful methodologies for constructing the core pyrimidine ring, which could be adapted by using appropriately substituted starting materials.
Derivatization Strategies Utilizing the this compound Scaffold
The this compound scaffold is a valuable intermediate for further chemical modifications, primarily through substitution reactions at the bromine-bearing carbon and on the amino group.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrimidine Rings
The bromine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyrimidine ring nitrogens, which activates the ring towards attack by nucleophiles. In SNAr reactions, the bromine atom acts as a leaving group and is displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides.
The reactivity of halopyrimidines in SNAr reactions is well-documented, with the general reactivity order being F > Cl ≈ Br > I in activated aryl systems. researchgate.netmasterorganicchemistry.com However, in some heterocyclic systems, bromine can be a better leaving group than chlorine. The presence of electron-withdrawing groups on the pyrimidine ring enhances the rate of SNAr reactions. masterorganicchemistry.comlibretexts.org
The amino group at the 4-position of the pyrimidine ring is an electron-donating group, which can influence the reactivity of the ring in SNAr reactions. Derivatization of this amino group can be used to modulate the electronic properties of the ring and influence the outcome of subsequent reactions. nih.gov For example, protecting the amino group can be necessary for certain subsequent transformations to proceed effectively. acs.org
| Nucleophile | Product Type | Reference |
| Amines | 6-Aminopyrimidine derivatives | researchgate.net |
| Thiols | 6-Thiolated pyrimidine derivatives | |
| Alkoxides | 6-Alkoxypyrimidine derivatives |
Electrophilic Substitution Reactions on Functionalized Pyrimidines
Electrophilic substitution on the pyrimidine ring itself is generally difficult due to the electron-deficient nature of the diazine ring. bhu.ac.in The ring nitrogens deactivate the aromatic system towards attack by electrophiles. However, the presence of activating groups, such as an amino group, can facilitate electrophilic substitution at certain positions. The amino group in 4-aminopyrimidine activates the ring, particularly at the 5-position, making it more susceptible to electrophilic attack.
Reactions such as the Vilsmeier-Haack reaction, which introduces a formyl group, can occur at the C5 position of activated pyrimidines. researchgate.net While direct electrophilic substitution on the this compound core is not extensively detailed in the provided search results, the principles of electrophilic substitution on activated pyrimidines suggest that reactions at the 5-position could be feasible. However, the presence of the bromine atom might also influence the regioselectivity of such reactions. It's also important to consider that the amino group itself can react with electrophiles, for instance, undergoing formylation.
Cross Coupling Reactions and Advanced Functionalization at the Bromine Center
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysts are extensively used to functionalize 4-Amino-6-bromopyrimidine, offering a broad scope of transformations. beilstein-journals.orgmdpi.comacs.orgnih.govacs.org
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting aryl halides with arylboronic acids in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is widely applied to bromopyrimidines to synthesize various aryl-substituted pyrimidines. beilstein-journals.orgnih.govmdpi.comunl.pt For instance, 5-bromopyrimidine (B23866) has been successfully coupled with 4-biphenylboronic acid using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a dioxane/water solvent system, achieving a high yield of 87%. bohrium.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. Good to excellent yields are often obtained with catalysts like Pd(OAc)₂/PPh₃/K₃PO₄ or Pd(PPh₃)₂Cl₂/K₃PO₄. researchgate.net
Detailed research findings on Suzuki-Miyaura reactions involving brominated pyrimidines are summarized in the table below.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 | 87 | bohrium.com |
| Pd(OAc)₂/PPh₃ | K₃PO₄ | Not Specified | Not Specified | Reasonable | researchgate.net |
| Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not Specified | Not Specified | Reasonable | researchgate.net |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Not Specified | Not Specified | 85-100 | rsc.org |
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. acs.org This palladium-catalyzed reaction couples aryl halides with amines. beilstein-journals.org The use of specific ligands is crucial for the success of these reactions, with various phosphine-based ligands being developed to improve efficiency and substrate scope. rsc.orgnih.gov For instance, a Pd₂(dba)₃/XPhos/t-BuONa system has been effectively used for the cascade C-N cross-coupling/Heck reaction of amino-o-bromopyridines with alkenyl bromides. unl.pt While specific examples directly using this compound are not detailed in the provided results, the general applicability of this reaction to bromopyridines suggests its potential for amination at the 6-position. amazonaws.comchemrxiv.org
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgacs.org This reaction has been applied to various bromopyridine derivatives to synthesize alkynyl-substituted pyridines. washington.eduresearchgate.netscirp.org For example, the coupling of 2-amino-3-bromopyridines with terminal alkynes proceeds efficiently in the presence of a palladium catalyst like Pd(CF₃COO)₂ with a PPh₃ ligand and CuI as an additive. scirp.org The reaction of 4-bromo-6H-1,2-oxazines with phenylacetylene (B144264) has been shown to yield the corresponding 4-alkynyl-substituted products. beilstein-journals.org
Key parameters for Sonogashira coupling reactions involving bromo-heterocycles are outlined below.
| Catalyst System | Additive | Base | Solvent | Temperature | Ref |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | beilstein-journals.org |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100°C | scirp.org |
| Pd[PPh₃]₄ | CuI | Et₃N | THF/Et₃N | Room Temp | soton.ac.uk |
The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides. organic-chemistry.org However, the term is now more broadly used for copper-catalyzed nucleophilic aromatic substitution, including the formation of C-N bonds (Ullmann condensation). beilstein-journals.org While the classic Ullmann reaction often requires harsh conditions, modern protocols have been developed using palladium catalysts. For instance, palladium-catalyzed Ullmann-type homocoupling of aryl halides can be achieved using catalysts like Pd⁰-PDA/Fe₃O₄. mdpi.com
Sonogashira Coupling Reactions
Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction, are fundamental for forming carbon-heteroatom bonds. beilstein-journals.orgbeilstein-journals.org The use of ligands such as amino acids can significantly accelerate these reactions, allowing them to proceed under milder conditions. acs.org For example, CuI-catalyzed Ullmann amine cross-coupling between heteroaryl bromides and various amines has been successfully achieved in deep eutectic solvents without the need for additional ligands. nih.govfrontiersin.org This approach has been shown to be effective for substrates like 2- and 3-bromopyridine. nih.gov Diamine ligands have also proven effective in promoting copper-catalyzed coupling reactions. nih.gov While specific data for this compound is limited, the general success with bromopyridines indicates its potential as a substrate in these transformations. acs.orgnih.gov
Other Transition Metal-Catalyzed Functionalizations
Besides palladium and copper, other transition metals like nickel and ruthenium are also employed in cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings of aryl halides with arylboronic acids have been reported to be efficient, even for assembling bis(heterocyclic) frameworks. acs.org For example, a bromopyrimidine has been successfully coupled with a furanylboronic acid using a NiCl₂(PCy₃)₂ precatalyst. acs.org Iron-catalyzed cross-coupling of chloropyrazines with Grignard reagents has also been documented. rsc.org Furthermore, visible-light photocatalysis has been merged with transition-metal catalysis to achieve novel transformations. beilstein-journals.org
Metal-Free Cross-Coupling Approaches
The development of carbon-carbon bond-forming reactions that avoid the use of transition metals is a significant goal in green and sustainable chemistry. preprints.org For activated heteroaryl halides like this compound, several metal-free strategies have emerged that offer potential pathways for functionalization, primarily by leveraging radical intermediates or unique reagent reactivity.
One promising avenue is the photoinduced, metal-free direct arylation of unactivated arenes with aryl halides. researchgate.net These methods often proceed via a homolytic aromatic substitution mechanism and can be promoted by light, sometimes in the presence of a photosensitizer or a radical initiator. researchgate.netorganic-chemistry.org For a substrate like this compound, this could theoretically enable the coupling with various arene partners without the need for a metal catalyst. The success of such reactions often depends on the relative reactivity of the coupling partners and the stability of the radical intermediates formed. researchgate.net
Another approach involves the generation of radicals from alternative sources that can then engage with aryl halides. For instance, pyridine-boryl radicals have been used to synthesize substituted pyridines via a radical addition/coupling mechanism. acs.org While this specific methodology focuses on functionalizing the pyridine (B92270) itself, the underlying principle of using a boryl radical could be adapted for cross-coupling with the bromo-position of the pyrimidine (B1678525) ring. Similarly, metal-free couplings of nitrile imines with aryl boronic acids have been developed, capitalizing on the high reactivity of 1,3-dipoles to form C-C bonds. rsc.org
Furthermore, direct C-H bond arylation of unactivated arenes with aryl bromides has been achieved using simple organic promoters and a base like potassium tert-butoxide, proceeding through a homolytic aromatic substitution pathway. researchgate.net The application of such a method would involve reacting this compound with an arene that possesses an activatable C-H bond, offering a direct and atom-economical route to biaryl pyrimidines. These emerging metal-free methodologies represent a frontier in organic synthesis, providing potential, albeit less explored, alternatives to traditional metal-catalyzed reactions for the derivatization of this compound. preprints.org
Electrochemical Reductive Cross-Coupling Strategies
Electrochemical synthesis has emerged as a powerful and sustainable alternative for orchestrating cross-coupling reactions, offering mild conditions and unique reactivity. mdpi.com Specifically, electrochemical reductive cross-coupling has been successfully applied to the arylation of aminopyrimidine scaffolds, demonstrating a viable strategy for the functionalization of compounds like this compound. nih.govnih.gov
A notable application of this strategy is the nickel-catalyzed electrochemical cross-coupling between 4-amino-6-chloropyrimidines and various functionalized aryl halides. nih.govnih.gov Although this research utilized the chloro-analogue, the principles are directly applicable to the more reactive bromo-derivative. The process is typically conducted in an undivided electrochemical cell under an inert atmosphere. nih.gov A sacrificial iron rod is employed as the anode, while a high-surface-area material like nickel foam serves as the cathode. nih.govresearchgate.net
The key components of this reaction include:
Catalyst: A nickel(II) bromide 2,2'-bipyridine (B1663995) complex (NiBr₂bpy) is used as the catalyst. nih.gov
Solvent and Electrolyte: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF), with tetra-n-butylammonium bromide acting as the supporting electrolyte. nih.govresearchgate.net
Reductive Process: A constant current is applied to the system. The electrochemical reduction of the Ni(II) complex generates a highly reactive low-valent nickel species. This species then undergoes oxidative addition with the halo-pyrimidine, followed by transmetalation-like steps and reductive elimination to yield the coupled product and regenerate the Ni(II) catalyst. mdpi.comwisc.edu
This electrochemical method allows for the synthesis of a diverse range of 4-amino-6-arylpyrimidines in moderate to high yields. nih.govnih.gov The approach is valued for its ability to overcome challenges associated with traditional cross-coupling, such as catalyst poisoning by highly nitrogenated compounds. researchgate.net The use of a sacrificial anode avoids the need for stoichiometric metallic reductants like zinc or manganese, which are common in chemical reductive cross-coupling. wisc.eduacs.org The reaction conditions are generally mild (room temperature), making the process compatible with a variety of functional groups on the aryl halide coupling partner. nih.gov
Data Tables
Table 1: Electrochemical Reductive Arylation of 4-Amino-6-halopyrimidines
The following table summarizes the results from the nickel-catalyzed electrochemical cross-coupling of 4-amino-6-chloropyrimidines with various aryl halides. nih.gov This serves as a strong precedent for the potential reactivity of this compound under similar conditions.
| Entry | Pyrimidine Substrate | Aryl Halide | Product | Yield (%) |
| 1 | 4-Amino-6-chloropyrimidine | 4-Bromobenzonitrile | 4-Amino-6-(4-cyanophenyl)pyrimidine | 71 |
| 2 | 4-(Methylamino)-6-chloropyrimidine | 4-Bromobenzonitrile | 4-(Methylamino)-6-(4-cyanophenyl)pyrimidine | 75 |
| 3 | 4-(Dimethylamino)-6-chloropyrimidine | 4-Bromobenzonitrile | 4-(Dimethylamino)-6-(4-cyanophenyl)pyrimidine | 80 |
| 4 | 4-(Pyrrolidin-1-yl)-6-chloropyrimidine | 4-Bromobenzonitrile | 4-(Pyrrolidin-1-yl)-6-(4-cyanophenyl)pyrimidine | 82 |
| 5 | 4-Amino-6-chloropyrimidine | 1-Bromo-4-(trifluoromethyl)benzene | 4-Amino-6-(4-(trifluoromethyl)phenyl)pyrimidine | 65 |
| 6 | 4-Amino-6-chloropyrimidine | 2-Bromopyridine | 4-Amino-6-(pyridin-2-yl)pyrimidine | 58 |
| 7 | 4-Amino-6-chloropyrimidine | 4-Iodobenzaldehyde | 4-Amino-6-(4-formylphenyl)pyrimidine | 55 |
| 8 | 4-Amino-6-chloropyrimidine | Methyl 4-bromobenzoate | Methyl 4-(4-aminopyrimidin-6-yl)benzoate | 78 |
Reactivity and Mechanistic Investigations of 4 Amino 6 Bromopyrimidine
Amination Mechanisms in Halogenated Pyrimidines
The introduction of an amino group onto a halogenated pyrimidine (B1678525) ring, or the substitution of the existing halogen, is a fundamental transformation. For a compound like 4-Amino-6-bromopyrimidine, amination reactions typically proceed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed pathways.
The SNAr mechanism is common for pyrimidines activated by electron-withdrawing groups. In the case of polyhalogenated pyridines and pyrimidines, amination often occurs selectively. For instance, studies on polyhalogenated pyridines show that amination can be achieved using various amino sources with a base like sodium tert-butoxide, often in water as a solvent. acs.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the halogen and the pyrimidine ring nitrogens. Evidence suggests that the conversion of 4-bromo-6-phenylpyrimidine (B1628210) to its amino analogue with potassium amide in liquid ammonia (B1221849) proceeds through such a nucleophilic substitution mechanism. researchgate.net
Alternatively, modern synthetic methods often employ transition-metal catalysis, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions than typically required for SNAr. While specific studies on this compound are limited, the C-Br bond is highly electrophilic, making it a suitable substrate for such coupling reactions. This method is advantageous for coupling with a wide range of amines, including those that are poor nucleophiles.
A related industrial synthesis involves the atmospheric-pressure ammonolysis of 4,6-dichloropyrimidine (B16783) to produce 4-amino-6-chloropyrimidine, demonstrating a direct amination pathway where one chlorine atom is selectively replaced by an amino group. google.com This highlights the feasibility of selective amination on dihalogenated pyrimidines, a principle applicable to this compound. google.com
Table 1: Common Amination Methods for Halogenated Heterocycles
| Mechanism | Typical Reagents | Key Features | Relevant Analogue Example |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Ammonia, Amines, KNH2/NH3 | Requires electron-withdrawing groups; proceeds via Meisenheimer complex. | 4-bromo-6-phenylpyrimidine to 4-amino-6-phenylpyrimidine. researchgate.net |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu), Amine | Versatile for various amines; milder conditions; high efficiency. | Pd-catalyzed coupling of bromopyrimidines with amines. |
| Base-Promoted Amination | Amine, NaOtBu, Water (solvent) | Environmentally benign; high selectivity for the 2-position in polyhalogenated pyridines. acs.org | Selective amination of 2-bromopyridines. acs.org |
Halogen Migration Phenomena in Pyrimidine Ring Transformations
Halogen migration is a phenomenon where a halogen atom moves from one position to another on a ring system during a chemical reaction. This rearrangement is often observed under acidic or photochemical conditions. While specific studies detailing halogen migration directly on this compound are not prominent in the literature, investigations on related halogenated pyridines and pyrimidines provide insight into this possibility.
For example, a study on 3-bromo-2,4-dihydroxypyridine demonstrated that chlorination in an aqueous acidic solution resulted in the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. researchgate.net In this reaction, the chlorine atom enters the 3-position, displacing the bromine atom, which is then reintroduced at the 5-position of the ring. researchgate.netresearchgate.net This process indicates an electrophilic substitution mechanism coupled with a halogen rearrangement.
Such migrations are typically driven by the relative thermodynamic stability of the intermediates and products. The electronic directing effects of the substituents on the ring play a crucial role. In this compound, the amino group is a strong activating group, directing electrophiles to the ortho and para positions (C5 and C3, though C3 is less common in pyrimidines). An electrophilic attack could potentially lead to an intermediate that resolves through the migration of the bromine atom to a more thermodynamically stable position.
These migrations can be synthetically significant, leading to unexpected isomers. The conditions that favor such rearrangements often involve strong acids or irradiation, which can generate cationic intermediates or radical species capable of facilitating the movement of the halogen atom around the pyrimidine ring. researchgate.net
Regioselectivity and Stereoselectivity in Synthetic Transformations
The substituents on the this compound ring dictate the regioselectivity of its reactions. The amino group at C4 is a powerful ortho-, para-directing group, activating the C5 position for electrophilic attack. The bromine at C6 is a deactivating group but serves as a leaving group in nucleophilic substitutions.
In electrophilic substitution reactions, such as halogenation, the C5 position is the most likely site of reaction due to activation by the C4-amino group. Studies on the bromination of 4-aminopyridine (B3432731) with N-bromosuccinimide (NBS) show high regioselectivity, yielding the 3-bromo derivative (equivalent to the 5-position relative to the amino group). thieme-connect.com This suggests that electrophilic attack on this compound would likely occur at the C5 position.
In nucleophilic substitution reactions, the bromine at C6 is the primary site of reactivity. The C-Br bond is polarized and susceptible to attack by nucleophiles. For instance, in palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling, the reaction occurs exclusively at the C-Br bond, allowing for the introduction of aryl or heteroaryl groups at the C6 position.
A highly regioselective lithiation-substitution protocol has been developed for the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov This demonstrates that specific positions on the pyrimidine ring can be targeted with high precision by choosing the appropriate reagents and reaction conditions. Such selectivity is crucial for the controlled synthesis of complex pyrimidine derivatives. nih.gov
Stereoselectivity is generally not a factor in reactions of this compound itself, as it is an achiral molecule. Stereoselectivity becomes relevant only when a reaction introduces a new chiral center or when the compound reacts with a chiral reagent. For example, in the synthesis of more complex molecules derived from this scaffold, the stereochemical outcome of subsequent reactions would need to be considered. researchgate.netrsc.org
Table 2: Regioselectivity in Reactions of Substituted Pyrimidines and Pyridines
| Reaction Type | Substrate Analogue | Position of Attack | Directing Group(s) | Reference |
|---|---|---|---|---|
| Electrophilic Bromination | 4-Aminopyridine | C3 (ortho to NH2) | -NH2 at C4 | thieme-connect.com |
| Nucleophilic Substitution (Suzuki Coupling) | 5-Amino-4-bromopyrimidine | C4 (at the C-Br bond) | -Br at C4 | |
| Lithiation-Substitution | 2-Amino-5-bromo-4(3H)-pyrimidinone | C6 | Directed lithiation protocol | nih.gov |
Reaction Kinetics and Thermodynamic Considerations in Pyrimidine Reactivity
The kinetics and thermodynamics of reactions involving this compound are governed by the electronic properties of its substituents. The electron-donating amino group (-NH2) and the electron-withdrawing bromine atom (-Br) have opposing effects on the electron density of the pyrimidine ring, which influences transition state energies and reaction rates.
Kinetic studies on the hydrolytic deamination of related compounds, such as 2- and 4-amino-5-bromopyrimidine, in alkaline solutions show that the reaction rates are influenced by the position of the substituents. For 4-amino-5-bromopyrimidine, the rate of deamination is measurable under specific conditions, indicating the stability of the C-N bond and the energy barrier to its cleavage. rsc.org The presence of the bromine atom generally increases the rate of nucleophilic attack compared to an unsubstituted aminopyrimidine by stabilizing the negatively charged transition state. rsc.org
Table 3: Rate Constants for Hydrolytic Deamination of Aminopyrimidines
| Compound | Condition | Rate Constant (k) |
|---|---|---|
| 4-Amino-5-bromopyrimidine | 0.1 M NaOH, 170.1 °C | 1.5 x 10-6 s-1 |
| 2-Amino-5-bromopyrimidine | 0.1 M NaOH, 170.1 °C | 10.3 x 10-6 s-1 |
Data sourced from a study on the kinetics of hydrolytic deamination. rsc.org
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Novel Biologically Active 4-Amino-6-bromopyrimidine Derivatives
The strategic importance of this compound in drug discovery stems from its utility as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. unl.ptresearchgate.net The amino group at the 4-position provides a crucial hydrogen bond donor and a site for further derivatization.
Medicinal chemists leverage this reactivity to design and synthesize libraries of novel compounds. For instance, the synthesis of potent kinase inhibitors often involves the reaction of a bromo-pyrimidine core with various amines or boronic acids to explore the structure-activity relationship (SAR). arabjchem.orgmdpi.com The general approach often involves a nucleophilic aromatic substitution (SNAr) reaction where the bromine is displaced, or a palladium-catalyzed coupling to build molecular complexity. mdpi.com
A common synthetic strategy involves the sequential reaction at different positions of the pyrimidine (B1678525) ring. For example, in the development of endothelin receptor antagonists, a related compound, 5-bromo-2,4-dichloropyrimidine, undergoes sequential nucleophilic substitutions to build the final complex molecule. mdpi.com Similarly, this compound can be elaborated through reactions at the bromine atom and modifications of the amino group to generate a wide range of derivatives for biological screening.
Exploration of Pharmacological Activities of Pyrimidine-Based Compounds
Derivatives built upon the 4-aminopyrimidine (B60600) scaffold have been explored for a multitude of therapeutic applications, targeting key enzymes and receptors implicated in various diseases.
Tyrosine kinases are a class of enzymes crucial for cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for anticancer drug development. arabjchem.org The 4-aminopyrimidine core is a "privileged scaffold" in the design of tyrosine kinase inhibitors.
Research has shown that the primary amino group at the C-4 position of the pyrimidine ring can be crucial for maintaining inhibitory activity against Bruton's tyrosine kinase (BTK). ebi.ac.uk In one study, a series of novel 4,5,6-trisubstituted pyrimidines were designed as covalent BTK inhibitors, with one derivative exhibiting potent inhibitory activity with an IC₅₀ value of 0.07 μM. ebi.ac.uk
Furthermore, novel bromo-pyrimidine analogues have been synthesized and evaluated as inhibitors of the Bcr/Abl kinase, which is associated with chronic myeloid leukemia (CML). arabjchem.org These compounds were designed to mimic the binding mode of the approved drug Dasatinib, with the aminothiazole fragment interacting with the hinge region of the kinase's ATP-binding site. Several synthesized derivatives emerged as potent Bcr/Abl kinase inhibitors. arabjchem.org The development of fourth-generation EGFR-tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC) also utilizes the 2,4-di(arylamino)pyrimidine core, often starting from a di- or tri-substituted halopyrimidine like 5-bromo-2,4-dichloropyrimidine. mdpi.com
Table 1: 4-Aminopyrimidine Derivatives as Tyrosine Kinase Inhibitors
| Derivative Class | Target Kinase | Key Research Finding | Reference |
|---|---|---|---|
| 4,5,6-Trisubstituted Pyrimidines | Bruton's Tyrosine Kinase (BTK) | The C-4 primary amino group was found to be critical for potent inhibitory activity (IC₅₀ = 0.07 μM for the lead compound). | ebi.ac.uk |
| Bromo-pyrimidine Analogues (Dasatinib-like) | Bcr/Abl Kinase | Designed to overcome resistance, several derivatives showed potent inhibition of the target kinase. | arabjchem.org |
| 2,4-Di(arylamino)pyrimidines | Epidermal Growth Factor Receptor (EGFR) | The pyrimidine core is a key scaffold for fourth-generation reversible EGFR-TKIs targeting mutations like T790M in NSCLC. | mdpi.com |
Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and chromosome segregation. wikipedia.org Inhibiting these enzymes can lead to DNA damage and ultimately trigger apoptosis in cancer cells, making them effective anticancer targets. wikipedia.org
Derivatives incorporating the pyrimidine scaffold have been investigated as topoisomerase inhibitors. For example, a molecule featuring a pyridine-piperazine moiety linked to a 4-amino-1,3-thiazole ring showed favorable binding interactions with the DNA-Topoisomerase II complex in computational models. vulcanchem.com The design of novel bacterial topoisomerase inhibitors has also utilized a 6-bromopyridine precursor to synthesize the pyridoxazine portion of the molecule, highlighting the utility of the bromo-heterocycle in this therapeutic area. nih.gov
The endothelin (ET) system, particularly the ET-A and ET-B receptors, plays a role in vasoconstriction and cell proliferation. acs.org Antagonists of these receptors are used in the treatment of conditions like pulmonary arterial hypertension (PAH). acs.orgresearchgate.net
The development of Macitentan, an orally active, potent dual endothelin receptor antagonist, involved an extensive medicinal chemistry program that led to a novel series of sulfamide-substituted pyrimidines. acs.orgresearchgate.net The synthesis of these compounds utilized a 5-bromo-2-chloropyrimidine (B32469) building block. acs.org A key step in the synthesis of the core structure involved reacting a monochloro-pyrimidine intermediate with ethylene (B1197577) glycol, followed by coupling with another pyrimidine moiety. researchgate.net Macitentan emerged as a potent inhibitor of the ET-A receptor with significant affinity for the ET-B receptor. acs.orgresearchgate.net
Table 2: Pyrimidine-Based Endothelin Receptor Antagonists
| Compound | Target | Significance | Reference |
|---|---|---|---|
| Macitentan | Dual ET-A / ET-B Receptor | An approved drug for pulmonary arterial hypertension, developed from a pyrimidine scaffold. It is a potent inhibitor with excellent pharmacokinetic properties. | acs.orgresearchgate.netacs.org |
Adenosine (B11128) receptors are G-protein coupled receptors that are involved in a wide range of physiological processes. Antagonists of these receptors, particularly the A₃ and A₂ₐ subtypes, are being investigated for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders like Parkinson's disease. nih.govgoogle.com
A series of derivatives based on 4-amino-6-hydroxy-2-mercaptopyrimidine were designed and synthesized as potent and selective A₃ adenosine receptor (A₃AR) antagonists. nih.govebi.ac.uk Through a lead optimization process, compound 5m (R = n-C₃H₇, R' = 4-ClC₆H₄CH₂, R'' = CH₃) was identified as a highly potent and selective ligand for the A₃AR, with a binding affinity (Kᵢ) of 3.5 nM and no significant affinity for other adenosine receptor subtypes. nih.govebi.ac.uk Additionally, other 4-aminopyrimidine derivatives have been disclosed as potent antagonists of the adenosine A₂ₐ receptor. google.com
Reflecting their activity against specific targets like kinases, derivatives of 4-aminopyrimidine have demonstrated broad antiproliferative effects across various cancer cell lines.
In one study, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized, and the compound featuring a bromophenyl piperazine (B1678402) moiety at the 4-position of the pyrimidine ring showed the highest anticancer activity against human colon (HCT116) and breast (MCF7) cancer cell lines, with EC₅₀ values of 89.24 µM and 89.37 µM, respectively. researchgate.net Another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates found that one derivative exhibited a potent antiproliferative effect against the MCF-7 cell line with an IC₅₀ of 0.013 µM. nih.govresearchgate.net Similarly, new pyrazolo[3,4-d]pyrimidin-4-one derivatives were tested on the MCF-7 human breast adenocarcinoma cell line, with several compounds revealing significant antitumor activity. researchgate.net
Table 3: Antiproliferative Activity of Selected Pyrimidine Derivatives
| Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Pyrimidine with bromophenyl piperazine moiety | HCT116 (Colon) | 89.24 ± 1.36 µM | researchgate.net |
| Pyrimidine with bromophenyl piperazine moiety | MCF7 (Breast) | 89.37 ± 1.17 µM | researchgate.net |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL (0.013 µM) | nih.govresearchgate.net |
| Pyrazolo[3,4-d]pyrimidin-4-one (Compound 10e) | MCF-7 (Breast) | 11 µM | researchgate.net |
| Thio-substituted pyrazolo[3,4-d]pyrimidines (Compound 4l) | U937 (Lymphoma) | <20 µM with high selectivity | nih.gov |
Compound Index
Antimicrobial and Antifungal Potentials
The pyrimidine core is a versatile scaffold for developing new antimicrobial and antifungal agents. researchgate.net Several derivatives have been synthesized and tested against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netnih.gov
For example, certain pyrimidine derivatives have shown noteworthy activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Halogenated pyrimidine derivatives, such as 2-amino-5-bromopyrimidine, have demonstrated significant inhibitory effects on the biofilm formation of enterohemorrhagic Escherichia coli (EHEC). researchgate.net The introduction of different substituents on the pyrimidine ring can modulate the antimicrobial spectrum and potency. connectjournals.com For instance, some thiazole-containing pyrimidine derivatives have shown better antifungal activity than antibacterial activity, with MIC values against fungal strains ranging from 0.06 to 0.47 mg/mL. nih.gov
The antifungal activity of pyrimidine derivatives has also been observed against species like Candida albicans and Aspergillus niger. researchgate.netnih.gov The mechanism of action for the antimicrobial effects is believed to involve the inhibition of essential microbial enzymes. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected Pyrimidine Derivatives
| Compound Class | Tested Organisms | Key Findings | Reference |
|---|---|---|---|
| Halogenated pyrimidines | E. coli (EHEC) | Significant inhibition of biofilm formation. | researchgate.net |
| Thiazole-pyrimidine hybrids | Various bacteria and fungi | Moderate antibacterial and good antifungal activity (MIC 0.06-0.47 mg/mL). | nih.gov |
| 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitriles | Various bacteria and fungi | Majority of compounds showed both antibacterial and antifungal activity. | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | B. cereus, E. coli | More effective against Gram-positive bacteria. | mdpi.com |
Central Nervous System (CNS) Activity
The pyrimidine scaffold has been explored for its potential in developing agents that act on the Central Nervous System (CNS). sci-hub.seresearchgate.net The ability of a compound to penetrate the blood-brain barrier is a critical factor for its activity within the CNS. researchgate.net
Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds. acs.orgmdpi.com For pyrimidine derivatives, SAR studies have provided valuable insights into the structural requirements for various therapeutic activities.
Key findings from SAR studies on pyrimidine derivatives include:
Substitution Patterns: The position and nature of substituents on the pyrimidine ring significantly impact biological activity. For example, in a series of diarylurea-based CB1 receptor allosteric modulators, electron-withdrawing groups at the 4-position of a phenyl ring attached to the pyrimidine core were found to be favorable for activity. acs.org
Halogenation: The introduction of halogen atoms can enhance biological activity, likely due to increased lipophilicity. acs.org For instance, a 4-bromo derivative of a rhodanine-containing compound showed equipotent cytotoxic activity to doxorubicin. acs.org
Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can improve potency and pharmacokinetic properties. The pyrimidine ring itself can act as a bioisostere for other aromatic systems like the phenyl group. mdpi.com
Hybrid Molecules: Combining the pyrimidine scaffold with other pharmacologically active moieties, such as thiazole (B1198619) or quinoline, can lead to hybrid compounds with enhanced or dual activities. nih.govmdpi.com
Lead optimization strategies often involve iterative cycles of chemical synthesis and biological testing based on SAR data. This approach has been successfully used to improve the potency, selectivity, and pharmacokinetic profiles of pyrimidine-based drug candidates. yangresearchlab.org
In Silico Drug-Likeness and Pharmacokinetic Profiling Studies
In the early stages of drug discovery, in silico methods are widely used to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. nih.goveijppr.com These computational tools help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. windows.net
For pyrimidine derivatives, in silico studies often involve the calculation of various physicochemical properties and the application of drug-likeness filters such as Lipinski's rule of five. eijppr.com These studies can predict parameters like:
Oral Bioavailability: The fraction of an orally administered drug that reaches the systemic circulation.
Blood-Brain Barrier Permeability: The ability of a compound to cross into the central nervous system.
Metabolism: Prediction of metabolic stability and potential sites of metabolism by cytochrome P450 enzymes. biorxiv.org
Toxicity: Early assessment of potential toxicities like mutagenicity and carcinogenicity. windows.net
Molecular docking simulations are also employed to predict the binding modes of pyrimidine derivatives with their biological targets, providing insights into the molecular basis of their activity and guiding further structural modifications. nih.govbiorxiv.org
Computational Chemistry and Theoretical Modeling of 4 Amino 6 Bromopyrimidine
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions
In modern drug discovery, the early assessment of a compound's pharmacokinetic profile—comprising its absorption, distribution, metabolism, and excretion (ADME)—is critical to prevent late-stage failures. nih.govmdpi.com Computational toxicology methods are increasingly used to predict the potential toxicity of chemical structures, reducing the need for extensive animal testing and helping to identify safer drug candidates. ijritcc.orgnih.govuni-konstanz.de For 4-Amino-6-bromopyrimidine, in silico tools can predict its drug-likeness and potential liabilities.
While specific ADME/Tox studies for this compound are not extensively documented, predictions can be inferred from computational analyses of structurally related aminopyrimidine and bromopyrimidine derivatives. mdpi.comresearchgate.net Online servers and software like QikProp, SwissADME, and pkCSM are commonly used for these predictions, evaluating parameters based on the molecule's structure. nih.govmdpi.commdpi.com
Key predicted ADME properties for aminopyrimidine derivatives often include high gastrointestinal (GI) absorption and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govmdpi.com However, properties like blood-brain barrier (BBB) permeability can vary depending on the specific substituents. mdpi.com Toxicity predictions for related compounds have been used to assess endpoints such as hepatotoxicity, carcinogenicity, and skin sensitization. mdpi.com For instance, studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives predicted a lack of hepatotoxicity and carcinogenicity for the tested compounds. mdpi.com The data for the closely related isomer, 2-Amino-4-bromopyrimidine, provides an example of the types of physicochemical properties that are calculated to inform ADME predictions. nih.gov
Table 1: Illustrative In Silico ADME & Physicochemical Predictions for a Related Aminopyrimidine Isomer (Note: Data presented is for the isomer 2-Amino-4-bromopyrimidine as a representative example.)
| Parameter | Predicted Value | Significance | Reference |
|---|---|---|---|
| Molecular Weight | 174.00 g/mol | Compliance with Lipinski's Rule (<500) | nih.gov |
| XLogP3-AA (Lipophilicity) | 0.9 | Compliance with Lipinski's Rule (<5) | nih.gov |
| Hydrogen Bond Donor Count | 1 | Compliance with Lipinski's Rule (≤5) | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | Compliance with Lipinski's Rule (≤10) | nih.gov |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Influences membrane permeability and absorption | nih.gov |
Nonlinear Optical (NLO) Property Investigations
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data storage. semnan.ac.iranalis.com.my Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). analis.com.myphyschemres.orge3s-conferences.org
The structure of this compound, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing pyrimidine (B1678525) ring, suggests potential for NLO activity. This donor-π-acceptor (D-π-A) motif is a common strategy in the design of NLO chromophores. bohrium.com The bromine substituent can further modulate the electronic properties and enhance the hyperpolarizability. Studies on other aminopyrimidines have confirmed their promise as NLO materials, with their activity often dependent on factors like protonation state and crystal symmetry. mdpi.comresearchgate.net For example, theoretical calculations on 2-acetylamino-5-bromopyridine showed a first-order hyperpolarizability value significantly greater than that of the standard reference material, urea. researchgate.net DFT calculations using various functionals are employed to compute these properties and gain insight into the structure-property relationships. bohrium.com
Table 2: Representative Calculated NLO Properties for a Related Brominated Aminopyridine (Note: Data presented is for 2-Acetylamino-5-bromopyridine, a structurally similar compound, for illustrative purposes.)
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Dipole Moment (μ) | 4.433 Debye | B3LYP/6-311++G(d,p) | researchgate.net |
| Mean Polarizability (α₀) | 1.4717 x 10⁻²³ esu | B3LYP/6-311++G(d,p) | researchgate.net |
| First Hyperpolarizability (β₀) | 1.4717 x 10⁻³⁰ esu | B3LYP/6-311++G(d,p) | researchgate.net |
| Urea (Reference β₀) | 0.372 x 10⁻³⁰ esu | - | researchgate.net |
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The three-dimensional conformation of this compound and the non-covalent interactions it forms are fundamental to its crystal packing, physical properties, and interactions with biological targets. Theoretical methods like DFT are essential for exploring the molecule's potential energy surface to identify stable conformers and to characterize its intermolecular interactions. mdpi.comscirp.orgbeilstein-journals.org
Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation of the amino group around the C-N bond. DFT calculations, often involving a potential energy surface (PES) scan, can determine the rotational barrier and identify the lowest energy (most stable) conformation of the molecule. tandfonline.com For related molecules like 6-bromopyridine-2-carbaldehyde, DFT calculations have successfully identified the most stable conformer and the energy barriers for interconversion. mdpi.com
Hydrogen Bonding: this compound possesses functional groups capable of forming robust hydrogen bonds. The amino group (-NH₂) serves as a hydrogen bond donor, while the two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. nih.govrsc.org This allows for the formation of various supramolecular assemblies. Computational studies on related 2-aminopyrimidine (B69317) systems have shown that intermolecular N-H···N hydrogen bonds are a dominant and consistent feature in their solid-state structures, leading to the formation of dimers or extended 1D chains. mdpi.commdpi.com These interactions are critical in directing the crystal engineering of such materials. mdpi.com
Table 3: Summary of Potential Intermolecular Interactions for this compound based on Theoretical Studies of Analogs
| Interaction Type | Donor | Acceptor | Typical Motif | Governing Principle | Reference |
|---|---|---|---|---|---|
| Hydrogen Bond | Amino Group (N-H) | Pyrimidine Ring (N) | N-H···N | Electrostatic attraction between H and lone pair on N | mdpi.commdpi.com |
| Halogen Bond | Bromine (C-Br) | Pyrimidine Ring (N) | C-Br···N | Interaction of σ-hole on Br with lone pair on N | nih.govaip.orgscholaris.ca |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Parallel or offset stacking | Dispersion and electrostatic interactions between aromatic rings | chalcogen.ro |
Advanced Spectroscopic and Structural Characterization Techniques for 4 Amino 6 Bromopyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 4-amino-6-bromopyrimidine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 5-aminopyrimidine, the aromatic protons typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm, while the amino (NH₂) group protons resonate around δ 6.0–6.5 ppm. For derivatives, the specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. For instance, in a study of various aminopyridine derivatives, the chemical shifts of the aromatic protons and amino groups were found to vary depending on the electronic effects of the other substituents. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the pyrimidine ring in derivatives show distinct signals, with their chemical shifts being sensitive to the attached functional groups. acs.orgrsc.org For example, the carbon atoms bonded to electronegative atoms like bromine or nitrogen will exhibit different shifts compared to other ring carbons.
Table 1: Representative NMR Data for Pyrimidine Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) |
| 2-aminopyridine (B139424) | ¹H | CDCl₃ | 8.06 (d, J = 3.6 Hz, 1H), 7.41 (m, 1H), 6.63 (t, 1H), 6.48 (d, J = 8.2 Hz, 1H), 4.45 (bs, 2H, NH₂) rsc.org |
| 2-aminopyridine | ¹³C | CDCl₃ | 158.3 (C), 148.1 (CH), 137.7 (CH), 114.0 (CH), 108.6 (CH) rsc.org |
| 4-Phenylpyridine (2e) | ¹H | CDCl₃ | 8.67 (s, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.53-7.45 (m, 5H) rsc.org |
| 4-Phenylpyridine (2e) | ¹³C | CDCl₃ | 150.0 (2C), 148.5, 138.0, 129.1 (3C), 127.0 (2C), 121.6 (2C) rsc.org |
This table is for illustrative purposes and shows data for related pyrimidine structures to indicate typical chemical shift ranges.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and molecular vibrations within this compound. The vibrational modes of the pyrimidine ring, the amino group, and the carbon-bromine bond can be identified and analyzed.
Experimental and theoretical studies on related aminobromopyridines have allowed for the complete assignment of fundamental vibrational modes. nih.gov The vibrational frequencies can be obtained experimentally through FT-IR and FT-Raman spectroscopy and compared with theoretical calculations, often using Density Functional Theory (DFT), to achieve a detailed understanding of the vibrational properties. nih.govresearchgate.net For example, in a study on 2-amino-4,6-dimethylpyrimidine, the FT-IR and FT-Raman spectra were recorded and the fundamental modes were assigned based on General Valence Force Field (GVFF) calculations. ijera.com
Key vibrational bands include the N-H stretching vibrations of the amino group, the C-H stretching of the aromatic ring, and various ring stretching and deformation modes. The C-Br stretching frequency is also a characteristic feature. These spectroscopic signatures are sensitive to intermolecular interactions, such as hydrogen bonding. mdpi.com
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular weight by observing the protonated molecule, [M+H]⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and identifying derivatives of this compound. bldpharm.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound and its derivatives. acs.orgbohrium.com
Table 2: Predicted Collision Cross Section (CCS) values for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 173.96614 | 126.2 |
| [M+Na]⁺ | 195.94808 | 129.9 |
| [M+NH₄]⁺ | 190.99268 | 131.0 |
| [M+K]⁺ | 211.92202 | 130.3 |
| [M-H]⁻ | 171.95158 | 126.5 |
| [M+Na-2H]⁻ | 193.93353 | 130.8 |
| [M]⁺ | 172.95831 | 125.5 |
| [M]⁻ | 172.95941 | 125.5 |
| Data from PubChemLite, predicted using CCSbase. uni.lu |
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives.
Crystal Structure Determination
Single-crystal X-ray diffraction allows for the unambiguous determination of the molecular geometry, including bond lengths, bond angles, and the planarity of the pyrimidine ring. mdpi.com This technique has been used to characterize the crystal structures of numerous pyrimidine and pyridine (B92270) derivatives, revealing details about their solid-state conformation and packing. mdpi.comresearchgate.netscirp.org For instance, studies on related compounds have detailed the crystal system, space group, and unit cell parameters. mdpi.comscirp.org Powder X-ray diffraction (PXRD) is also employed to analyze the crystalline nature of bulk samples. jocpr.comijcce.ac.ir
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The packing of molecules in a crystal is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within the crystal structure. mdpi.comnih.govanalis.com.my This analysis maps properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, highlighting regions of close intermolecular contacts. analis.com.my
UV-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives corresponds to the excitation of electrons from lower to higher energy molecular orbitals. mdpi.com The absorption maxima (λ_max) and the intensity of absorption are characteristic of the compound's electronic structure. For many pyridine and pyrimidine derivatives, electronic transitions are observed in the UV region. mdpi.comnih.gov
Some derivatives of aminopyridines and aminopyrimidines exhibit fluorescence, where the molecule emits light after being electronically excited. researchgate.netmdpi.combohrium.com Fluorescence studies, including the determination of emission maxima and quantum yields, can provide insights into the photophysical properties of these compounds. mdpi.combohrium.com For example, certain 2-aminopyridine derivatives have been found to be fluorescent in both solution and the solid state. researchgate.net The fluorescence properties are often sensitive to the molecular structure and the surrounding environment. mdpi.com
Elemental Analysis
Elemental analysis is a fundamental technique in chemical characterization, providing the percentage composition of elements within a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity. The most common method for determining the carbon (C), hydrogen (H), and nitrogen (N) content is combustion analysis. In this process, a small, precisely weighed sample of the substance is burned in an excess of oxygen. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen oxides—are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 27.61 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.32 |
| Bromine | Br | 79.90 | 1 | 79.90 | 45.92 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 24.15 |
| Total | 174.00 | 100.00 |
In the characterization of related brominated pyridine and pyrimidine derivatives, elemental analysis serves as a standard verification step. For instance, in the synthesis of various chalcone (B49325) derivatives, researchers report both the calculated and the experimentally found percentages for C, H, and N to validate the structure of their newly formed compounds. rsc.org A study on a zinc(II) complex with 2-amino-5-bromopyridine (B118841) also utilized elemental analysis to confirm that the calculated values of the complex were in satisfactory agreement with the experimental findings. osf.io These examples underscore the routine and essential nature of this analytical technique in synthetic chemistry.
Materials Science and Other Advanced Applications
Integration into Functional Materials
The aminopyrimidine structure is a versatile building block for the synthesis of functional materials. The presence of both a nucleophilic amino group and a reactive bromo group on the 4-Amino-6-bromopyrimidine scaffold allows for its incorporation into larger polymeric or macromolecular structures through various chemical reactions. Derivatives of aminopyrimidines are utilized in the creation of dyes, polymers, and other industrial chemicals. sigmaaldrich.com The amino and pyrimidinic nitrogen atoms can engage in hydrogen bonding, which is crucial for directing the self-assembly of materials and imparting specific structural and functional properties. The bromine atom provides a site for cross-coupling reactions, enabling the covalent linking of the pyrimidine (B1678525) unit to other molecular components to create materials with tailored electronic or photophysical characteristics.
Ligand Design for Metal Complexes and Catalysis
The design of ligands is a cornerstone of coordination chemistry and catalysis, dictating the stability and reactivity of metal complexes. ambeed.com Pyrimidine and its derivatives are effective ligands due to the presence of nitrogen atoms that can coordinate with metal ions. The amino group in this compound can enhance the electron-donating ability of the pyrimidine ring, modifying the electronic properties of the resulting metal complex.
Although research specifically employing this compound as a ligand is limited, the broader class of aminopyridine and aminopyrimidine ligands is well-established in forming stable complexes with various transition metals. These complexes have applications in catalysis, where the ligand framework can influence the selectivity and efficiency of a catalytic process. For instance, aminophosphine (B1255530) ligands based on a 2,6-diaminopyridine (B39239) backbone have been used to create iron(II) complexes that act as catalysts. The bromine atom on this compound offers a handle for further functionalization, allowing for the synthesis of more complex, multidentate ligands for specialized catalytic applications.
| Application Area | Role of Aminopyrimidine Scaffold | Potential Contribution of this compound |
| Ligand Design | Provides nitrogen donor atoms for metal coordination. | The amino group modifies electronic properties; the bromo group allows for further ligand elaboration. |
| Catalysis | Forms stable metal complexes that can act as catalysts. | Could be a precursor to chiral or specialized ligands for asymmetric catalysis. |
Optoelectronic Material Development
Pyridine (B92270) and pyrimidine derivatives are of significant interest in the field of optoelectronics, particularly for organic light-emitting diodes (OLEDs). Their derivatives are often used as emitters or fluorescent dyes due to their unique chemical structures and photoelectric properties. The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, is a key component in developing heavy-metal-free OLEDs.
While direct studies on the optoelectronic properties of this compound are scarce, its structural features suggest potential. The combination of an electron-donating amino group and an electron-withdrawing pyrimidine ring can lead to intramolecular charge transfer (ICT) characteristics, which are often desirable for creating fluorescent materials. The bromine atom can be substituted via cross-coupling reactions to introduce various aryl groups, providing a method to tune the photophysical properties, such as the emission wavelength and quantum yield, of the resulting molecules. This synthetic versatility makes it a potentially valuable precursor for developing new materials for OLEDs, solar cells, and fluorescent probes.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The aminopyrimidine unit is an excellent building block for supramolecular assembly due to its ability to form specific and directional hydrogen bonds. The amino group can act as a hydrogen bond donor, while the ring nitrogens act as acceptors, leading to the formation of predictable patterns and structures, such as one-dimensional polymers or discrete assemblies.
In host-guest chemistry, a host molecule encapsulates a guest molecule, leading to applications in sensing, catalysis, and drug delivery. While specific host-guest systems based on this compound have not been reported, pyrimidine-containing structures are known to participate in such interactions. The electron-deficient nature of the pyrimidine ring can allow it to interact with electron-rich guest molecules through π-stacking or other non-covalent forces. The functional groups of this compound could be used to construct more complex host molecules, where the pyrimidine unit forms part of a pre-organized cavity designed to bind specific guests.
| Supramolecular Interaction | Key Structural Feature | Potential Role of this compound |
| Hydrogen Bonding | Amino group (donor), Ring Nitrogens (acceptors) | Directing self-assembly into tapes, sheets, or other predictable architectures. |
| π-Stacking | Aromatic Pyrimidine Ring | Interaction with other aromatic systems to stabilize supramolecular structures. |
| Host-Guest Formation | Functional groups for building larger cavities | Precursor to macrocyclic or cage-like hosts for molecular recognition. |
Role as a Precursor in Agricultural Chemical Research and Development
Pyrimidine derivatives are a well-established class of compounds in the agricultural industry, forming the basis for many commercial herbicides, fungicides, and insecticides. Their biological activity often stems from their ability to inhibit key enzymes in target organisms. For example, certain aminopyrimidine carboxylates have been developed and patented as herbicides.
This compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules for agricultural applications. The amino group and the bromine atom provide two distinct points for chemical modification. The bromine can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships. This makes this compound a useful starting material for generating libraries of novel compounds to be screened for potential herbicidal, pesticidal, or fungicidal properties. sigmaaldrich.com
Future Perspectives and Emerging Research Directions
Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles for Halogenated Pyrimidines)
The synthesis of halogenated pyrimidines is undergoing a green transformation, moving away from harsh reagents and environmentally damaging solvents. nih.govmdpi.com Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce waste, improve energy efficiency, and enhance safety. acs.org
Key sustainable approaches being developed include:
Mechanochemistry: Solvent-free reactions using mechanical force, such as grinding, offer a simple, eco-friendly alternative for the iodination of pyrimidines and can be applied to other halogenations. nih.govmdpi.com This method often leads to shorter reaction times and high yields. nih.gov
Catalyst-Driven Methods: The use of catalysts, such as copper-complexes, facilitates efficient and selective synthesis of pyrimidine (B1678525) derivatives. rsc.org These methods can proceed through cascade reactions that build complex molecules in a single pot, minimizing waste. rsc.org
Multicomponent Reactions: One-pot reactions that combine three or more reactants are being developed to create pyrimidine derivatives with high atom economy. rsc.orgresearchgate.net This strategy simplifies procedures and reduces the need for purification of intermediates.
Greener Solvents: There is a significant push to replace traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.netnih.gov Water, in particular, is an excellent choice as it is abundant, non-toxic, and non-flammable. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods. rsc.orgresearchgate.net
These green methodologies are not only environmentally responsible but also economically advantageous, offering simplified operations and higher production efficiency. google.com The development of such protocols for 4-Amino-6-bromopyrimidine will be crucial for its large-scale and sustainable production.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the design and discovery of new molecules based on the pyrimidine scaffold. ijsat.org These computational tools can analyze vast datasets to predict the properties and biological activities of novel compounds, significantly accelerating the research and development process. nih.govresearchgate.net
Emerging applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Models: Data-driven ML-based QSAR models are being developed to predict the biological activity of pyrimidine derivatives. mdpi.comscirp.org These models identify key molecular descriptors—such as electronic properties and molecular volume—that determine the compound's efficacy, allowing researchers to design new molecules with improved activity. researchgate.netmdpi.comresearchgate.net
De Novo Drug Design: Deep generative models can design entirely new molecular structures with desired properties. researchgate.net For instance, AI algorithms have been used to perform "scaffold hopping," replacing a known chemical core with a novel one like a pyrimidine derivative, to create new inhibitor candidates. researchgate.net
Property Prediction: ML algorithms can accurately predict various physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for a compound's drug-likeness. scirp.orgmdpi.com This predictive capability helps in prioritizing which compounds to synthesize and test, saving time and resources. researchgate.net
Screening and Target Identification: AI-powered screening platforms can rapidly evaluate virtual libraries of pyrimidine compounds against biological targets. nih.gov This has led to the identification of potent pyrimidine derivatives for specific targets, such as TLR4, which is involved in inflammatory diseases. nih.gov
The integration of AI and ML into the workflow for this compound research promises to streamline the discovery of new derivatives with tailored functions, from anticancer agents to corrosion inhibitors. ijsat.orgresearchgate.netmdpi.com
Exploration of Novel Therapeutic Targets and Polypharmacology Approaches
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov This versatility makes this compound an excellent starting point for developing inhibitors for novel therapeutic targets and for designing drugs with polypharmacology—the ability to modulate multiple targets simultaneously. arabjchem.orgresearchgate.net
Future research directions include:
Targeting Understudied Proteins: The pyrimidine core is well-tolerated by many human kinases, including those that are currently understudied but implicated in diseases like neurodegeneration. acs.org By modifying the side chains on the pyrimidine ring, researchers can create libraries of compounds to probe these novel targets and identify potent and selective inhibitors. acs.org
Dual- and Multi-Target Inhibitors: The concept of creating hybrid drugs that combine the pyrimidine core with other pharmacophores is gaining traction. researchgate.net This approach aims to develop single molecules that can inhibit multiple pathways involved in complex diseases like cancer. For example, pyrimidine-based compounds have been designed as dual inhibitors of HDAC and PI3K, two important targets in oncology. arabjchem.org
Combating Drug Resistance: Pyrimidine derivatives are being investigated to overcome drug resistance in cancer and infectious diseases. nih.gov Researchers are designing novel pyrimidine-based agents that can inhibit drug-resistant mutant proteins, such as in certain forms of lung cancer. nih.gov
Broadening Therapeutic Applications: The inherent biological activity of pyrimidines continues to be explored for a vast array of diseases. gsconlinepress.comgsconlinepress.com Beyond cancer, they are being developed as anti-inflammatory agents, antivirals, and treatments for metabolic and neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov The unique electronic properties conferred by the bromine atom and amino group on this compound make it a particularly interesting candidate for these explorations.
This strategic exploration of new targets and multi-target approaches could lead to the development of next-generation therapeutics with enhanced efficacy and the ability to overcome existing clinical challenges. nih.gov
Development of Advanced Characterization Techniques and In Situ Studies
Understanding the precise structure, reactivity, and interactions of this compound and its derivatives requires sophisticated analytical methods. The development and application of advanced characterization techniques are critical for elucidating reaction mechanisms and correlating a compound's structure with its function.
Key techniques and their applications include:
In Situ Characterization: In situ techniques allow researchers to study chemical reactions or material transformations as they happen. gatech.edu For example, electrochemical methods can be used to generate reactive species from pyrimidine analogues and study their real-time interactions with biological molecules like DNA. nih.gov This provides direct insight into mechanisms of action. nih.gov
Advanced Spectroscopic and Spectrometric Methods: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for structural elucidation. nih.govmdpi.com Combining these with quantum chemical calculations provides a deeper understanding of the structural and electronic features of pyrimidine derivatives. tandfonline.com
X-ray Crystallography and Scattering: Single-crystal X-ray analysis provides definitive three-dimensional structural information, which is crucial for understanding intermolecular interactions in the solid state. mdpi.com Synchrotron-based techniques like Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are used to characterize the microstructure of thin films containing pyrimidine-based materials, which is essential for applications in electronics. gatech.edu
Microscopy and Imaging: High-resolution imaging techniques such as Scanning Electron Microscopy (SEM) are used to visualize the effects of pyrimidine derivatives on biological structures, like bacterial biofilms. mdpi.commdpi.com This visual evidence is vital for understanding how these compounds exert their antibiofilm effects. mdpi.com
By employing these advanced methods, researchers can gain unprecedented insight into the behavior of this compound, from its fundamental chemical reactivity to its complex interactions in biological systems.
Fostering Collaborative and Interdisciplinary Research Initiatives in Pyrimidine Chemistry
The complexity of developing new applications for compounds like this compound necessitates a move towards more collaborative and interdisciplinary research. researchgate.net Progress in this field is no longer confined to the expertise of a single discipline but thrives at the intersection of chemistry, biology, medicine, and computational science.
Future success will depend on:
Academia-Industry Partnerships: Collaborations between university laboratories and pharmaceutical companies are crucial for translating basic research discoveries into clinical applications. Such partnerships can provide the resources and expertise needed for drug development, from initial screening to clinical trials. nih.gov
Interdisciplinary Teams: Research initiatives that bring together synthetic chemists, pharmacologists, computational biologists, and materials scientists are essential. acs.orgresearchgate.net For example, the creation of a comprehensive kinase chemogenomic set is an open, collaborative effort to create chemical probes for the entire human kinome. acs.org
Global Research Networks: International collaborations facilitate the sharing of data, resources, and diverse perspectives. Bibliometric analyses show that research on pyrimidine compounds is a global effort, with contributions from numerous countries, highlighting the interconnectedness of the scientific community. researchgate.net
Open Science and Data Sharing: Initiatives that promote the open sharing of chemical libraries and biological screening data can accelerate the pace of discovery. acs.org By making large datasets publicly available, researchers can build upon previous work, avoid duplicating efforts, and apply new computational tools to extract further insights.
Fostering these collaborative ecosystems will be paramount in harnessing the full potential of pyrimidine chemistry and translating scientific discoveries into tangible benefits for society.
Q & A
Q. Table 1: Common Synthetic Strategies
| Strategy | Reagents/Conditions | Yield (%) | Purity Assessment Method |
|---|---|---|---|
| Direct Bromination | NBS, DMF, 80°C, 12h | 60-70 | NMR, HPLC |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane, 100°C | 50-65 | LC-MS, TLC |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peak at m/z 188.97 (C₄H₄BrN₃⁺) .
- IR Spectroscopy: N-H stretching (~3350 cm⁻¹), C-Br vibration (~550 cm⁻¹) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., bromine substitution vs. ring oxidation)?
Methodological Answer:
- Controlled Replication: Repeat experiments under varying conditions (temperature, solvent polarity) to isolate competing pathways .
- Isotopic Labeling: Use ¹⁵N-labeled analogs to track reaction intermediates (e.g., amination vs. bromine displacement) .
- Computational Validation: DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies .
Advanced: What reaction mechanisms dominate bromine substitution in this compound under nucleophilic conditions?
Methodological Answer:
- SNAr (Nucleophilic Aromatic Substitution):
- Radical Pathways: Initiated by light or AIBN, leading to unexpected byproducts (validate via EPR spectroscopy) .
Advanced: How can computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Database Mining: Use REAXYS and PISTACHIO to identify analogous reactions (e.g., bromopyrimidines in cross-coupling) .
- Machine Learning: Train models on Hammett σ values and Fukui indices to predict site-specific reactivity .
- MD Simulations: Solvent effects on reaction pathways (e.g., DMSO vs. THF) using GROMACS .
Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications:
- Crystallography: X-ray diffraction () to correlate substituent geometry with biological activity .
Advanced: What experimental frameworks assess the stability of this compound under varying pH and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
